[2-(4-Isopropylphenoxy)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-propan-2-ylphenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHXAYSSJOHUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Isopropylphenoxy Phenyl Methanol and Its Derivatives
Established Synthetic Pathways to [2-(4-Isopropylphenoxy)phenyl]methanol
The traditional synthesis of this compound is typically a two-step process. The first, and most critical, step is the formation of the aryl-ether bond to create an aldehyde precursor, followed by the reduction of this intermediate to the desired benzyl (B1604629) alcohol.
Phenol-Benzaldehyde Condensation Approaches
The construction of the diaryl ether core of this compound is paramount. While direct condensation of a phenol (B47542) and a benzaldehyde (B42025) is not the standard approach, the formation of the key intermediate, 2-(4-isopropylphenoxy)benzaldehyde (B1359294), is readily achieved through well-established aryl-ether synthesis reactions. These methods effectively "condense" the two aromatic rings via an oxygen bridge.
One of the most common methods for this type of synthesis is the Williamson ether synthesis . This reaction involves the deprotonation of 4-isopropylphenol (B134273) with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This potent nucleophile then displaces a halogen atom from 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde) to form the desired ether linkage researchgate.net. The reactivity of the halide is crucial, with fluoride (B91410) being the most reactive in nucleophilic aromatic substitutions.
Another powerful technique is the Ullmann condensation . This copper-catalyzed reaction is particularly useful for forming diaryl ethers, especially when Williamson ether synthesis is inefficient. organic-chemistry.org In a typical Ullmann-type reaction, 4-isopropylphenol is coupled with a 2-halobenzaldehyde in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. organic-chemistry.org While the classic Ullmann reaction required harsh conditions, modern variations with improved catalyst systems allow the reaction to proceed under milder conditions.
These condensation strategies are summarized in the table below:
| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Notes |
| Williamson Ether Synthesis | 4-Isopropylphenol | 2-Halobenzaldehyde | Base (e.g., K₂CO₃, NaH) | A classic SNAr reaction suitable for activated aryl halides. |
| Ullmann Condensation | 4-Isopropylphenol | 2-Halobenzaldehyde | Copper Catalyst, Base | Effective for less reactive aryl halides. |
Reduction of Intermediate Precursors
Once the intermediate, 2-(4-isopropylphenoxy)benzaldehyde, has been synthesized, the final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and it selectively reduces aldehydes and ketones. organic-chemistry.org For the conversion of 2-(4-isopropylphenoxy)benzaldehyde to this compound, NaBH₄ offers excellent chemoselectivity and high yields under mild conditions.
Lithium aluminum hydride is a much stronger reducing agent and will also readily perform the desired transformation. However, it requires anhydrous conditions (typically in solvents like diethyl ether or tetrahydrofuran) and is less selective than NaBH₄. Given the simplicity and safety of the sodium borohydride reduction, it is often the preferred method for this type of conversion.
The table below outlines the common reduction methods.
| Reducing Agent | Solvent | Conditions | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High (Aldehydes, Ketones) |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Anhydrous, 0°C to RT | Low (Reduces most carbonyls) |
Advanced Synthetic Strategies and Analogues
Modern synthetic chemistry offers more sophisticated techniques for creating phenoxy-substituted methanols and their derivatives, including methods that allow for rapid library synthesis and complex functional group manipulations.
Nucleophilic Aromatic Substitution Routes for Related Phenoxy-Substituted Methanols
Nucleophilic Aromatic Substitution (SNAr) is a foundational strategy for forming the aryl-ether bond. imperial.ac.uk For the synthesis of analogues, this reaction can be employed with a variety of substituted phenols and activated aryl halides. The mechanism typically involves the addition of a nucleophile (the phenoxide) to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (the halide). researchgate.net
For this reaction to be efficient, the aryl ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro or cyano group) positioned ortho or para to the leaving group. imperial.ac.uk While the aldehyde group in 2-halobenzaldehyde provides some activation, the synthesis of more complex analogues often involves substrates with stronger activating groups. The SNAr reaction is a versatile tool for creating a diverse range of phenoxy-substituted aromatic compounds that can then be further modified. researchgate.net
Solid-Phase Synthesis Techniques for Aryl-Ether Structures
To rapidly generate libraries of related aryl-ether structures for screening or other purposes, solid-phase synthesis offers a powerful platform. In this technique, one of the reactants is chemically bound to a solid polymer resin. For example, a resin-bound benzyl alcohol with a suitable leaving group could be treated with a solution containing various substituted phenoxides.
The key advantage of solid-phase synthesis is the ease of purification; unreacted reagents and by-products are simply washed away from the resin-bound product. This allows for the use of excess reagents to drive the reaction to completion. The Ullmann condensation has been successfully adapted for the solid-phase synthesis of alkyl aryl ethers, demonstrating the feasibility of this approach for creating diverse libraries of compounds. ub.eduresearchgate.net After the desired aryl-ether is formed on the solid support, it is cleaved from the resin to yield the purified final product.
Targeted Derivatization via Functional Group Interconversions
The benzyl alcohol moiety in this compound is a versatile functional group that serves as a starting point for numerous derivatization reactions. These functional group interconversions allow for the synthesis of a wide array of analogues with modified properties. ub.edu
Common derivatization reactions include:
Etherification: The alcohol can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to form a benzyl ether.
Esterification: Reaction with a carboxylic acid (Fischer esterification) or, more commonly, an acyl chloride or anhydride (B1165640) in the presence of a base, yields the corresponding benzyl ester.
Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into a benzyl chloride or benzyl bromide, respectively. These halides are valuable intermediates for further nucleophilic substitution reactions.
Oxidation: While the parent compound is formed by reduction, the benzyl alcohol can be re-oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate (B83412) (KMnO₄). researchgate.net
These interconversions are fundamental in medicinal chemistry and materials science for fine-tuning the biological activity or physical properties of a lead compound.
Alcohol Oxidation Reactions (e.g., Swern Oxidation)
The primary alcohol moiety of this compound can be selectively oxidized to its corresponding aldehyde, 2-(4-isopropylphenoxy)benzaldehyde. The Swern oxidation is a particularly effective method for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid. organic-chemistry.orgchemistrysteps.com This reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules. wikipedia.org
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride at cryogenic temperatures (typically -78 °C). wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of a key alkoxysulfonium ion intermediate. The addition of a hindered non-nucleophilic base, commonly triethylamine, facilitates an intramolecular elimination reaction via a five-membered ring transition state to yield the desired aldehyde, along with dimethyl sulfide (B99878) and carbon monoxide. wikipedia.orgchem-station.com
Key Features of Swern Oxidation:
Reagents : Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine.
Conditions : Anhydrous, low temperature (-78 °C), typically in dichloromethane (B109758) (DCM).
Advantages : High yield, avoids heavy metals, compatible with acid-sensitive groups. organic-chemistry.orgwikipedia.org
Byproducts : Volatile and malodorous dimethyl sulfide (Me₂S) and toxic carbon monoxide (CO) are produced, necessitating the use of a well-ventilated fume hood. chem-station.com
Interactive Table: Typical Sworn Oxidation Reaction Parameters
| Parameter | Condition | Purpose |
| Substrate | This compound | Primary alcohol to be oxidized. |
| Oxidant | Dimethyl Sulfoxide (DMSO) | The ultimate oxidizing agent. |
| Activator | Oxalyl Chloride ((COCl)₂) | Reacts with DMSO to form the active electrophile. |
| Base | Triethylamine (NEt₃) | Promotes the final elimination step to form the aldehyde. |
| Solvent | Dichloromethane (DCM) | Anhydrous solvent to facilitate the reaction at low temperatures. |
| Temperature | -78 °C | Critical for the stability of intermediates and to prevent side reactions. chem-station.com |
| Product | 2-(4-Isopropylphenoxy)benzaldehyde | The corresponding aldehyde. |
Reduction Reactions (e.g., DIBAL)
Reduction reactions are crucial for synthesizing this compound from precursors with higher oxidation states, such as esters or aldehydes. Diisobutylaluminium hydride (DIBAL-H) is a versatile and powerful reducing agent frequently employed for these transformations. scribd.com
One primary application of DIBAL-H is the partial reduction of esters to aldehydes. masterorganicchemistry.comwikipedia.org By using one equivalent of DIBAL-H at low temperatures (-78 °C), an ester such as methyl 2-(4-isopropylphenoxy)benzoate can be cleanly converted to 2-(4-isopropylphenoxy)benzaldehyde. The reaction is halted at the aldehyde stage because the tetrahedral intermediate formed is stable at low temperatures, preventing the elimination of the alkoxy group and subsequent further reduction. chemistrysteps.com Aqueous workup then hydrolyzes the intermediate to the aldehyde.
Alternatively, DIBAL-H can reduce esters, carboxylic acids, and aldehydes completely to the primary alcohol. scribd.comstackexchange.com For example, treating methyl 2-(4-isopropylphenoxy)benzoate or 2-(4-isopropylphenoxy)benzaldehyde with an excess of DIBAL-H, often at temperatures higher than -78 °C, will yield the target compound, this compound. masterorganicchemistry.com
Interactive Table: DIBAL-H Reduction Pathways
| Starting Material | Molar Equivalents of DIBAL-H | Temperature | Product |
| Methyl 2-(4-isopropylphenoxy)benzoate | 1.0 - 1.2 | -78 °C | 2-(4-Isopropylphenoxy)benzaldehyde masterorganicchemistry.com |
| Methyl 2-(4-isopropylphenoxy)benzoate | >2.0 | 0 °C to room temp. | This compound stackexchange.com |
| 2-(4-Isopropylphenoxy)benzaldehyde | >1.0 | -78 °C to 0 °C | This compound scribd.com |
Etherification Processes (e.g., Methyl Ether Formation)
Etherification is fundamental to the synthesis of the core diaryl ether structure of the target molecule and for the preparation of its derivatives.
Diaryl Ether Formation: The classic Williamson ether synthesis is a primary method for forming the C-O-C linkage. chemistrysteps.commasterorganicchemistry.com This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl or aryl halide. jk-sci.comlibretexts.org To construct the diaryl ether backbone of this compound, one viable route is the reaction of the potassium or sodium salt of 4-isopropylphenol with 2-bromobenzyl alcohol (or a protected version thereof). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO with a strong base to deprotonate the phenol. jk-sci.com
Methyl Ether Formation: This process refers to the conversion of the benzylic alcohol in this compound into a methyl ether derivative. This is also achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with a methylating agent like iodomethane (B122720) (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the methyl ether product, 1-(methoxymethyl)-2-(4-isopropylphenoxy)benzene. masterorganicchemistry.com
Interactive Table: Williamson Ether Synthesis Conditions
| Reaction Type | Nucleophile | Electrophile | Base | Solvent | Product |
| Diaryl Ether Synthesis | 4-Isopropylphenol | 2-Bromobenzyl alcohol | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | This compound |
| Methyl Ether Formation | This compound | Iodomethane (CH₃I) | Sodium Hydride (NaH) | THF or DMF | 1-(Methoxymethyl)-2-(4-isopropylphenoxy)benzene |
Aryl Coupling Reactions (e.g., Palladium-Mediated C–O Bond Formation)
Modern palladium-catalyzed cross-coupling reactions offer a powerful and often more efficient alternative to classical methods for forming the diaryl ether bond, particularly for sterically demanding or electronically challenging substrates. researchgate.net The Buchwald-Hartwig C–O coupling reaction is a premier example of this methodology. nih.gov
This reaction couples an aryl halide or triflate (the electrophile) with an alcohol or phenol (the nucleophile) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. To synthesize the this compound framework, 4-isopropylphenol could be coupled with a protected 2-bromobenzyl alcohol. The selection of the ligand is critical to the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results by promoting the key reductive elimination step from the palladium(II) intermediate. nih.govmit.edu This method generally offers higher yields and broader functional group tolerance compared to traditional etherification techniques.
Interactive Table: Components of Palladium-Catalyzed C–O Coupling
| Component | Example | Role in Catalytic Cycle |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Biaryl Phosphines (e.g., RuPhos, BrettPhos) | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.gov |
| Aryl Halide (Electrophile) | Protected 2-Bromobenzyl alcohol | Undergoes oxidative addition to the Pd(0) complex. |
| Phenol (Nucleophile) | 4-Isopropylphenol | Coordinates to the palladium center after deprotonation. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Deprotonates the phenol to form the active nucleophile. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent. |
Chiral Synthesis and Stereochemical Control in this compound Production
While this compound itself is an achiral molecule, stereochemical control is highly relevant for the synthesis of its chiral derivatives. Chiral benzylic alcohols are significant structural motifs in many natural products and pharmaceuticals. nih.gov The production of enantioenriched analogues can be achieved through several asymmetric strategies.
One major approach is the asymmetric reduction of a prochiral ketone precursor, such as 2-(4-isopropylphenoxy)phenyl methyl ketone. This transformation can be accomplished using various catalytic systems:
Catalytic Asymmetric Hydrogenation : Utilizes chiral transition-metal complexes (e.g., Ru-, Rh-based catalysts) to deliver hydrogen stereoselectively. nih.gov
Enzymatic Reduction : Employs enzymes like alcohol dehydrogenases (ADHs), which can exhibit extremely high levels of enantioselectivity under mild conditions. researchgate.net
Chiral Borane Reagents : Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction provide a reliable method for producing chiral secondary alcohols with high enantiomeric excess.
Another strategy involves the asymmetric addition of organometallic reagents to a ketone. For instance, the addition of a methyl Grignard reagent to 2-(4-isopropylphenoxy)benzaldehyde in the presence of a chiral ligand could produce a chiral secondary alcohol derivative. Similarly, adding organometallic reagents to ketones in the presence of chiral auxiliaries can generate chiral tertiary alcohols. nih.govelsevierpure.com
These methods enable the precise control of stereochemistry, allowing for the synthesis of specific stereoisomers of this compound derivatives, which is crucial for applications in medicinal chemistry and materials science. nih.gov
Spectroscopic and Crystallographic Characterization of 2 4 Isopropylphenoxy Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and the connectivity between them. For [2-(4-Isopropylphenoxy)phenyl]methanol, ¹H NMR and ¹³C NMR are the primary methods used for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).
The spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the methanolic proton (-CH₂OH), the isopropyl group protons, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
A representative ¹H NMR dataset for this compound in CDCl₃ is presented below. The integration of each signal corresponds to the number of protons it represents, and the multiplicity (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons, governed by the n+1 rule.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23–7.38 | m | 4H | Aromatic protons |
| 7.00–7.04 | m | 2H | Aromatic protons |
| 4.88 | q, J = 6.4 Hz | 1H | CH (isopropyl) |
| 4.88 | s | 2H | CH₂ (methanol) |
| 1.93 | s | 1H | OH (hydroxyl) |
| 1.49 | d, J = 6.4 Hz | 6H | CH₃ (isopropyl) |
Note: The assignments are based on typical chemical shifts for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
The ¹³C NMR spectrum of this compound would display signals for the aromatic carbons, the methanolic carbon, and the carbons of the isopropyl group. The chemical shifts are also reported in ppm relative to TMS.
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | C (aromatic, C-O) |
| 134.4 | C (aromatic, C-O) |
| 129.8 | CH (aromatic) |
| 127.5 | CH (aromatic) |
| 125.6 | CH (aromatic) |
| 123.6 | CH (aromatic) |
| 69.8 | CH (isopropyl) |
| 65.2 | CH₂ (methanol) |
| 25.2 | CH₃ (isopropyl) |
Note: The assignments are based on theoretical predictions and comparison with similar compounds. Definitive assignments would require techniques like HSQC and HMBC.
Variable Temperature NMR Studies for Conformational Analysis
Variable Temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational changes. For molecules with rotational freedom around single bonds, like the ether linkage in this compound, different conformations may exist in equilibrium.
At room temperature, the rate of interconversion between conformers may be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of this rotation can be slowed down, potentially allowing for the observation of distinct signals for each conformer. This can provide valuable information about the energy barriers to rotation and the relative populations of different conformers.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of the main component.
In a typical LC-MS analysis of this compound, the compound would first be passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight of the compound (242.31 g/mol ). The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure.
The EI-MS of this compound would be expected to show a molecular ion peak at m/z = 242. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond, the C-O ether bond, and fragmentation of the isopropyl group.
Interactive Data Table: Plausible EI-MS Fragmentation of this compound
| m/z | Plausible Fragment |
| 242 | [M]⁺ (Molecular ion) |
| 227 | [M - CH₃]⁺ |
| 199 | [M - C₃H₇]⁺ |
| 135 | [M - C₇H₇O]⁺ (cleavage of the benzyl-ether bond) |
| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Note: This fragmentation pattern is predictive and based on the general fragmentation rules for alcohols and ethers. Actual experimental data would be required for confirmation.
Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
Detailed experimental data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and X-ray Diffraction (XRD) analyses for the chemical compound this compound are not available in the public scientific literature at this time. A comprehensive search of scholarly databases and scientific repositories did not yield specific empirical data necessary to fulfill the requested detailed article on its spectroscopic and crystallographic characterization.
While general principles of these analytical techniques are well-established for determining the exact mass, functional groups, and crystal structure of chemical compounds, the specific application and resulting data for this compound have not been published or are not indexed in accessible databases.
Therefore, the requested article with specific data tables and detailed research findings for the following sections cannot be generated:
X-ray Diffraction (XRD) and Crystal Structure Analysis
Without access to primary research data from laboratory analyses of this compound, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community would be necessary to provide the specific spectroscopic and crystallographic details for this compound.
Theoretical and Computational Investigations of 2 4 Isopropylphenoxy Phenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of accuracy and computational cost. researchgate.netscispace.com Using functionals like B3LYP in conjunction with appropriate basis sets (e.g., 6-311G(d,p)), the electronic structure and geometry of [2-(4-Isopropylphenoxy)phenyl]methanol can be optimized to find its most stable energetic state. nih.govnih.gov Such calculations provide foundational data, including bond lengths, bond angles, and vibrational frequencies, which are essential for further analysis.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajchem-a.commaterialsciencejournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. dergipark.org.tr
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's electronic behavior.
Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Formula | Hypothetical Value | Description |
| EHOMO | - | -6.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -1.15 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 eV | Indicates chemical reactivity and stability. A larger gap implies greater stability. dergipark.org.tr |
| Ionization Potential (I) | -EHOMO | 6.25 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.15 eV | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | Measures resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / η | 0.39 eV⁻¹ | The reciprocal of hardness; indicates a higher propensity for charge transfer. dergipark.org.tr |
| Electronegativity (χ) | (I + A) / 2 | 3.70 eV | The power of the molecule to attract electrons. |
Molecules with rotatable single bonds, such as the ether linkage and isopropyl group in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This process reveals the lowest-energy (most stable) conformation as well as the energy barriers for interconversion between different conformers. This information is vital for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions.
Intermolecular Interactions and Crystal Engineering
In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Crystal engineering focuses on understanding and predicting how these interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—dictate the final crystal structure. A thorough analysis of these forces is essential for controlling the physical properties of a material, including its melting point, solubility, and mechanical stability.
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific atoms involved in significant intermolecular contacts, such as hydrogen bonds, which appear as distinct red spots. mdpi.comnih.gov
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from a 2D Fingerprint Plot
| Interatomic Contact | Percentage Contribution (%) | Description |
| H···H | 48.5% | Represents van der Waals forces and is typically the largest contributor for hydrogen-rich organic molecules. nih.govmdpi.com |
| C···H / H···C | 24.0% | Indicates C-H···π interactions and general van der Waals contacts. |
| O···H / H···O | 15.5% | Primarily corresponds to hydrogen bonding involving the hydroxyl group, a key interaction for this molecule. |
| C···C | 6.5% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other | 5.5% | Includes minor contacts contributing to the overall crystal packing. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest-energy path from reactants to products. nih.gov This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate. rsc.orgresearchgate.net
For this compound, a potential reaction of interest could be the oxidation of its primary alcohol group. Computational studies could be employed to compare different reaction pathways, for example, involving different oxidizing agents or catalysts. By calculating the activation barriers for each potential step, the most favorable mechanism can be identified. mdpi.com This predictive capability allows for the rational design of synthetic routes and the optimization of reaction conditions.
Table 3: Hypothetical Energy Profile for a Reaction Step (e.g., Hydrogen Abstraction)
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + Radical | 0.0 |
| Transition State | The highest energy point along the reaction coordinate. | +45.2 |
| Products | Alkoxy Radical + H-Radical Adduct | -20.8 |
Chemical Reactivity and Mechanistic Studies of 2 4 Isopropylphenoxy Phenyl Methanol
Oxidation Pathways and Mechanisms
The oxidation of [2-(4-Isopropylphenoxy)phenyl]methanol can proceed at two primary sites: the benzyl (B1604629) alcohol group and the electron-rich phenol (B47542) moiety. The specific pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions.
The benzyl alcohol group in this compound is susceptible to oxidation to form the corresponding aldehyde, [2-(4-isopropylphenoxy)phenyl]carbaldehyde, and further to the carboxylic acid, 2-(4-isopropylphenoxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry.
The oxidation of primary alcohols, such as the benzyl alcohol moiety in the title compound, can be controlled to yield either the aldehyde or the carboxylic acid. nih.gov Milder oxidizing agents are typically employed to stop the oxidation at the aldehyde stage. nih.gov Stronger oxidizing agents under aqueous conditions will typically lead to the formation of the carboxylic acid. researchgate.net
The mechanism of oxidation with chromic acid reagents, for example, is proposed to involve the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving the abstraction of the benzylic proton, leading to the formation of the carbonyl group. A good correlation with Hammett's σ values in studies of substituted benzyl alcohols supports this ester mechanism. proquest.com The reaction is understood to proceed via a hydride ion transfer from the alcohol to the chromium(VI) species. proquest.com
A variety of reagents can be used for this transformation, each with its own mechanistic nuances and selectivity. The table below summarizes common oxidizing agents and their expected products when reacting with a primary benzyl alcohol.
| Oxidizing Agent | Typical Product(s) | Notes |
| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | A milder reagent that typically stops the oxidation at the aldehyde stage. nih.gov |
| Dess-Martin periodinane (DMP) | Aldehyde | Offers high yields and requires less rigorous conditions than PCC. nih.gov |
| Chromic acid (H₂CrO₄) / Jones reagent | Carboxylic acid | A strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids. researchgate.net |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid | A powerful oxidizing agent that will readily oxidize primary alcohols to carboxylic acids. |
| Manganese dioxide (MnO₂) | Aldehyde | A mild and selective oxidizing agent for benzylic and allylic alcohols. scispace.com |
This table presents generalized outcomes for the oxidation of primary benzyl alcohols.
The phenol moiety, specifically the 4-isopropylphenol (B134273) portion of the molecule, can undergo oxidation to form reactive intermediates known as quinone methides. These species are formed through a two-electron oxidation of p-hydroxy toluenes or similar phenolic compounds. uc.pt The presence of the isopropyl group at the para position makes the formation of a para-quinone methide a plausible pathway.
Quinone methides are highly reactive intermediates due to the energetic favorability of re-aromatization. uc.pt They are susceptible to nucleophilic attack, which can lead to a variety of products. In the absence of other nucleophiles, quinone methides can undergo dimerization or oligomerization. researchgate.net The formation of quinone methides is a key step in many biological and industrial phenolic oxidation processes. researchgate.netacs.org
The general mechanism for the formation of a p-quinone methide from a p-alkylphenol involves the loss of a proton from the hydroxyl group followed by the loss of a proton from the benzylic position of the alkyl group, coupled with electron transfer. This process can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants. researchgate.net
The electrochemical oxidation of this compound can provide valuable insights into its redox behavior and the stability of the resulting intermediates. Studies on structurally similar compounds, such as other substituted phenols and benzyl phenyl ethers, offer a framework for understanding its electrochemical properties.
The electrochemical oxidation of phenols is generally an irreversible process that is pH-dependent. It typically proceeds via a one-electron, one-proton transfer to form a phenoxy radical. uc.ptresearchgate.net This radical can then undergo further reactions, including coupling or further oxidation. For para-substituted phenols, the nature of the substituent affects the oxidation potential. uc.ptresearchgate.net Electron-donating groups, like the isopropyl group, generally lower the oxidation potential, making the compound easier to oxidize.
Studies on the electrochemical oxidation of benzyl phenyl ether, a core structural component of the title compound, suggest that the reaction can be driven by hydroxyl radicals generated at the electrode surface. This leads to the depolymerization of lignin (B12514952) model compounds, indicating cleavage of the ether bond. proquest.com Other research on the electrooxidation of benzylic ethers points to the formation of a hemiacetal intermediate, which can then be further oxidized. scispace.comrsc.org
The cyclic voltammetry of a compound like this compound would be expected to show an initial irreversible oxidation wave corresponding to the oxidation of the phenolic hydroxyl group. The potential at which this occurs would be influenced by the electron-donating isopropyl group. Further oxidation at higher potentials could involve the benzyl alcohol moiety.
| Compound Type | Typical Oxidation Potential Range (vs. Ag/AgCl) | Mechanistic Notes |
| Phenol | +0.6 to +0.8 V | Irreversible, pH-dependent, forms phenoxy radical. researchgate.net |
| p-Alkylphenols | +0.5 to +0.7 V | Lower potential than phenol due to electron-donating alkyl group. uc.pt |
| Benzyl Alcohol | > +1.0 V | Generally higher oxidation potential than phenols. |
This table provides approximate oxidation potential ranges for representative compound classes and is intended for illustrative purposes.
Reduction Reactions and Product Diversification
The reduction of this compound can target either the benzyl alcohol functionality or the diaryl ether bond, leading to different products. The choice of reducing agent and reaction conditions determines the outcome.
Reduction of the benzyl alcohol group to a methyl group, yielding 2-(4-isopropylphenoxy)-1-methylbenzene, can be achieved using methods developed for the reduction of benzylic alcohols. A biphasic system using hydriodic acid and red phosphorus has been shown to be effective for the reduction of primary, secondary, and tertiary benzylic alcohols to the corresponding hydrocarbons in good yields. rsc.org This method tolerates various functional groups, including ethers. rsc.org The mechanism involves the initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. rsc.org
Alternatively, the diaryl ether bond can be cleaved under certain reductive conditions. Catalytic hydrogenolysis, often using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, is a common method for the cleavage of benzyl ethers. researchgate.net This reaction would lead to the formation of 2-methylphenol and 4-isopropylphenol. The mechanism of catalytic cleavage of benzyl phenyl ether in the presence of a nickel-based catalyst has been shown to proceed via selective hydrogenolysis of the aliphatic C-O bond.
| Reaction Type | Reagents and Conditions | Major Product(s) |
| Reduction of Benzyl Alcohol | Hydriodic acid, red phosphorus, toluene/water | 2-(4-isopropylphenoxy)-1-methylbenzene |
| Cleavage of Diaryl Ether | H₂, Pd/C | 2-methylphenol and 4-isopropylphenol |
This table outlines potential reduction pathways and the corresponding products for this compound.
Substitution Reactions on Aryl and Alkyl Moieties
The aromatic rings of this compound are susceptible to electrophilic substitution, while the benzylic position can undergo nucleophilic substitution.
The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the unsubstituted phenyl ring will be activated towards electrophiles, with substitution favored at the positions ortho and para to the ether linkage. Similarly, the isopropyl-substituted phenyl ring is also activated, with the isopropyl group being an ortho-, para-director. The hydroxyl group of the phenol is a very strong activating group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Nucleophilic substitution can occur at the benzylic carbon. The hydroxyl group of the benzyl alcohol is a poor leaving group, but it can be protonated under acidic conditions to form a good leaving group (water), facilitating SN1-type reactions through a stable benzylic carbocation intermediate. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to promote SN2-type reactions. The reaction of benzyl halides with nucleophiles like phenoxides is a classic example of nucleophilic substitution at a benzylic carbon. scispace.com
Dimerization and Oligomerization Studies
The phenolic nature of this compound makes it a candidate for dimerization and oligomerization, particularly under oxidative conditions. The formation of dimers and oligomers from phenolic compounds often proceeds through the coupling of phenoxy radicals.
Oxidative coupling of phenols can be initiated by various oxidants, including enzymes like peroxidases and laccases, or chemical reagents. acs.org The resulting phenoxy radicals can couple in several ways, leading to C-C or C-O bond formation between monomeric units. The substitution pattern on the phenol ring influences the regioselectivity of the coupling. For p-substituted phenols, coupling is directed to the ortho positions.
The dimerization of phenols can be a highly selective process, and in some cases, can lead to the formation of atropisomers if rotation around the newly formed biaryl bond is restricted. uc.pt The study of phytophenol dimerization has revealed basic rules governing the coupling position and bonding type.
Free-radical polymerization of phenols is a method to produce polyphenols. researchgate.net This process is typically initiated by an oxidant that generates phenoxy radicals, which then propagate to form polymer chains. researchgate.net The resulting polymers can have interesting material properties. The oxidative oligomerization of phenolic compounds has also been studied in the context of their environmental fate.
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Non Biological Research Applications of 2 4 Isopropylphenoxy Phenyl Methanol
Role as a Synthetic Building Block for Complex Molecules
[2-(4-Isopropylphenoxy)phenyl]methanol possesses two key reactive sites: the hydroxyl group of the benzyl (B1604629) alcohol moiety and the aromatic rings, which can be susceptible to electrophilic substitution. These features theoretically permit its use as a versatile synthetic building block in the construction of more complex molecular architectures.
The primary alcohol group can undergo a variety of transformations common in organic synthesis. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds. Esterification or etherification of the alcohol would allow for the introduction of diverse functional groups, potentially altering the molecule's physical and chemical properties for specific applications.
Furthermore, the aromatic rings of the diaryl ether structure could be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation, providing pathways to elaborate the molecular structure further. While specific examples of this compound being used in the total synthesis of complex natural products or pharmaceuticals are not readily found in published research, its structural motifs are present in various biologically active molecules and functional materials. The strategic placement of the hydroxymethyl group at the ortho position relative to the phenoxy substituent could be leveraged to direct subsequent reactions or to facilitate intramolecular cyclizations, leading to the formation of heterocyclic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | PCC, DMP | 2-(4-Isopropylphenoxy)benzaldehyde (B1359294) |
| Oxidation | KMnO₄, H₂CrO₄ | 2-(4-Isopropylphenoxy)benzoic acid |
| Esterification | Acyl chloride, Carboxylic acid | [2-(4-Isopropylphenoxy)phenyl]methyl esters |
| Etherification | Alkyl halide (Williamson ether synthesis) | Alkyl [2-(4-Isopropylphenoxy)phenyl]methyl ethers |
| Halogenation | NBS, Br₂ | Bromo-substituted derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
Applications in Polymer Science and Materials Chemistry
The structure of this compound suggests its potential utility in the field of polymer science and materials chemistry, although specific research validating these applications is scarce.
Theoretically, this compound could serve as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could be used to initiate ring-opening polymerizations of cyclic esters or ethers. More commonly, it could be converted into a more reactive functional group, such as a vinyl or acrylate (B77674) group, to enable its participation in chain-growth polymerization reactions. For example, esterification with acryloyl chloride would yield [2-(4-Isopropylphenoxy)phenyl]methyl acrylate, a monomer that could be polymerized to create polymers with bulky, hydrophobic side chains. These side chains would be expected to influence the polymer's thermal properties, solubility, and mechanical behavior.
Table 2: Hypothetical Polymerization of a this compound Derivative
| Monomer | Polymerization Method | Potential Polymer Properties |
| [2-(4-Isopropylphenoxy)phenyl]methyl acrylate | Free-radical polymerization | High glass transition temperature, thermal stability, hydrophobicity |
| This compound (as initiator) | Ring-opening polymerization of caprolactone | Polycaprolactone with a diaryl ether end-group |
In the realm of coatings, resins, and adhesives, molecules with alcohol functionalities are often used as precursors for polyesters and polyurethanes. This compound could react with polyisocyanates to form polyurethanes or with polyacids to form polyesters. The bulky and rigid diaryl ether structure would likely impart properties such as enhanced thermal stability, chemical resistance, and hardness to the resulting coating material. The isopropyl group would contribute to the material's hydrophobicity, which could be advantageous for applications requiring water resistance. However, without experimental data, these remain theoretical applications.
Advanced Materials Research and Development
The diaryl ether linkage is a key structural component in high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES), which are known for their exceptional thermal and chemical stability. While this compound itself is not a direct monomer for these polymers, its core structure is relevant to the design of new functional materials.
Research into advanced materials often involves the synthesis of molecules with specific electronic, optical, or self-assembly properties. The this compound structure could be modified to incorporate photoactive or electroactive groups. For instance, the synthesis of derivatives capable of forming liquid crystalline phases or exhibiting specific fluorescence properties could be a potential area of investigation. The ortho-substitution pattern might also be exploited to create unique molecular shapes that could influence crystal packing or the formation of supramolecular assemblies. To date, there is a lack of published research exploring the use of this compound in these advanced applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The construction of the diaryl ether linkage is a cornerstone of organic synthesis, and ongoing research aims to develop more efficient, milder, and versatile methods. Traditional approaches such as the Ullmann condensation, which typically require high temperatures and stoichiometric copper, are being supplanted by more sophisticated catalytic systems. scielo.org.mxresearchgate.net Future research into the synthesis of [2-(4-Isopropylphenoxy)phenyl]methanol could focus on adapting and optimizing these modern techniques.
Key areas for development include:
Palladium- and Copper-Catalyzed Cross-Coupling: The Buchwald-Hartwig and Chan-Lam C-O cross-coupling reactions have become powerful tools for diaryl ether synthesis. organic-chemistry.org Future work could involve developing catalyst systems with tailored ligands that are highly effective for coupling sterically hindered ortho-substituted phenols or aryl halides, which would be directly applicable to the synthesis of the target molecule.
Hypervalent Iodine Reagents: The use of diaryliodonium salts, mediated by hypervalent iodine reagents, presents a transition-metal-free pathway to diaryl ethers. acs.org This approach allows for the direct functionalization of arenes, potentially offering a novel route to this compound with a different reaction scope and functional group tolerance compared to metal-catalyzed methods. acs.org
C-H Activation Strategies: Direct arylation of phenols via C-H activation is an emerging field that offers a highly atom-economical synthesis route. Research could explore the regioselective C-O bond formation by activating a C-H bond on one of the aromatic rings, thereby avoiding the need for pre-functionalized starting materials like aryl halides or boronic acids.
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Potential Advantages for Synthesis |
| Ullmann Condensation | Copper (CuI, Cu(OAc)₂) | High temperature (100-220 °C), Base (K₂CO₃, Cs₂CO₃) | Cost-effective, suitable for industrial scale. organic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig Coupling | Palladium (Pd) complexes with specialized ligands | Milder temperatures, various bases | Broad substrate scope, high functional group tolerance. organic-chemistry.org |
| Chan-Lam Coupling | Copper (Cu) complexes | Often at room temperature, air-tolerant | Mild conditions, utilizes boronic acids. |
| Hypervalent Iodine Chemistry | Diaryliodonium salts | Transition-metal-free, mild conditions | High regioselectivity, good yields. acs.org |
Exploration of Advanced Catalytic Transformations
The benzylic alcohol moiety in this compound is a versatile functional group that can serve as a handle for a wide array of chemical modifications. Future research will likely focus on advanced catalytic methods to transform this group selectively and efficiently, enabling the synthesis of a diverse library of derivatives for screening in various applications.
Emerging research avenues include:
Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of the prochiral benzylic alcohol could lead to enantioenriched products. This includes asymmetric oxidation to chiral aldehydes or ketones, or enantioselective substitution reactions.
Oxidative Transformations: Green catalytic oxidation methods using environmentally benign oxidants like molecular oxygen or hydrogen peroxide are of high interest. mdpi.com Research into selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid without affecting the diaryl ether linkage or the isopropyl group would be valuable. mdpi.comresearchgate.net Catalytic systems based on nickel, copper, or other transition metals are promising candidates. mdpi.comresearchgate.net
Cross-Electrophile Coupling: Recent advances in nickel catalysis have enabled the direct cross-coupling of benzylic alcohols with aryl and heteroaryl electrophiles. researchgate.net Applying this dynamic kinetic arylation to this compound could provide a direct route to more complex tri-aryl methane (B114726) scaffolds. researchgate.net This method avoids the multi-step process of converting the alcohol into a better leaving group. researchgate.net
| Transformation | Catalyst Type | Potential Product | Research Focus |
| Selective Oxidation | NiO₂ Nanoparticles, Cu(II)/ZIF-8 | [2-(4-Isopropylphenoxy)phenyl]carbaldehyde | Green oxidants, high selectivity, mild conditions. mdpi.comresearchgate.net |
| Asymmetric Hydrogenation | Chiral Ru or Rh complexes | Enantiopure derivatives | High enantiomeric excess, catalyst efficiency. chemrxiv.org |
| C(sp³)-H Functionalization | Copper/TMEDA system | α-Alkylated derivatives | Direct functionalization of the alcohol C-H bond. organic-chemistry.org |
| Cross-Electrophile Coupling | Nickel complexes | Arylated products at the benzylic position | Direct use of alcohol, broad substrate scope. researchgate.net |
Integration with Flow Chemistry and Sustainable Methodologies
The shift towards more sustainable and efficient chemical manufacturing has spurred interest in continuous flow chemistry. acs.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes, which can offer significant advantages over traditional batch production.
Future research in this area could involve:
Continuous Flow Synthesis of Diaryl Ethers: Implementing diaryl ether synthesis, such as the Ullmann or Buchwald-Hartwig reactions, in a continuous flow reactor can lead to improved reaction control, enhanced safety by minimizing the accumulation of hazardous intermediates, and easier scalability. acs.orgrsc.org High-yielding, fixed-bed continuous flow processes have been developed for diaryl ether synthesis using polymer-supported reagents. rsc.orgnih.gov
Use of Greener Solvents: Exploring environmentally benign solvents for the synthesis is a key aspect of green chemistry. Supercritical carbon dioxide (scCO₂) has been successfully used as a solvent for diaryl ether synthesis, offering a non-flammable and sustainable alternative to conventional organic solvents. rsc.orgnih.gov
Heterogeneous and Recyclable Catalysts: Developing robust, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is crucial for sustainable chemical production. researchgate.net Research could focus on immobilizing palladium or copper catalysts on solid supports for use in packed-bed flow reactors, enabling a truly continuous and waste-minimizing process.
| Feature | Batch Synthesis | Flow Chemistry |
| Heat & Mass Transfer | Often limited, potential for hotspots | Superior, precise temperature control |
| Safety | Higher risk with large volumes of reagents | Enhanced, small reaction volumes at any time |
| Scalability | Complex, often requires re-optimization | Simpler, "scaling-out" by running longer |
| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |
| Integration | Difficult to couple multiple steps | Multi-step syntheses are readily integrated |
Computational Design and Prediction of Reactivity
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and synthetic routes. In the context of this compound, computational methods can guide experimental work, saving time and resources.
Emerging applications include:
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways for the synthesis of diaryl ethers. nih.gov Such studies can help in understanding the role of catalysts and ligands, predicting reaction barriers, and optimizing reaction conditions for higher yields and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies: If this scaffold is identified as a hit in a biological screen, computational tools can be used to design a library of derivatives with potentially improved activity. nih.gov By modeling the interaction of the compound with a biological target, researchers can predict which modifications to the this compound core are most likely to enhance its desired properties. nih.govresearchgate.net
Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and reactivity for novel derivatives before they are synthesized. This predictive power allows for the pre-selection of the most promising candidates for synthesis and testing, streamlining the development process.
| Computational Approach | Application Area | Information Gained |
| Density Functional Theory (DFT) | Synthetic Route Optimization | Reaction energetics, transition state geometries, catalyst behavior. nih.gov |
| Molecular Docking | Drug/Agrochemical Design | Binding modes, interaction energies with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation of structural features with biological activity. nih.gov |
| Molecular Dynamics (MD) Simulation | Material Science | Conformational analysis, interaction with other molecules/surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
